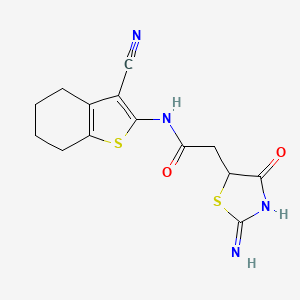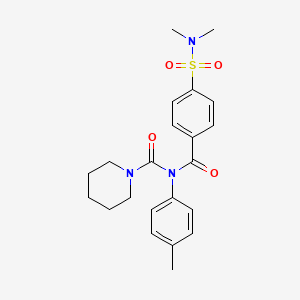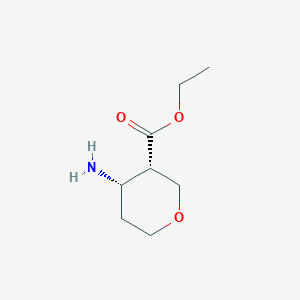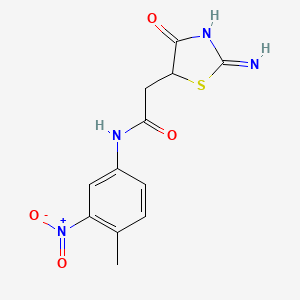
methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate typically involves multi-step organic reactions. The process begins with the preparation of the appropriate starting materials, followed by a series of reactions including hydroxylation, esterification, and selective reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and crystallization, are essential to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate involves its interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5S,6R,7E,9E,11E,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoate
- (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxy-15-methylicosa-7,9,11,13-tetraenoic acid
Uniqueness
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and conjugated double bonds
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5+,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1 |
InChI Key |
UBPCKDCSZPRQJP-APWRIOKISA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)OC)O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132659.png)

![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)
![11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15132672.png)



-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)



![4-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B15132715.png)
![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)
